BI-9564

Description

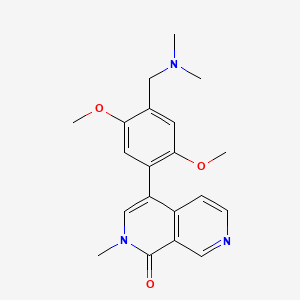

Structure

3D Structure

Properties

IUPAC Name |

4-[4-[(dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-22(2)11-13-8-19(26-5)15(9-18(13)25-4)17-12-23(3)20(24)16-10-21-7-6-14(16)17/h6-10,12H,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFSUDWKXGMUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(C1=O)C=NC=C2)C3=C(C=C(C(=C3)OC)CN(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501128157 | |

| Record name | 4-[4-[(Dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501128157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883429-22-8 | |

| Record name | 4-[4-[(Dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1883429-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-[(Dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501128157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

BI-9564: A Technical Guide to its Mechanism of Action in Chromatin Remodeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of BI-9564, a potent and selective chemical probe for the bromodomains of BRD9 and BRD7. This document details the biochemical and cellular activity of this compound, its impact on chromatin remodeling through the SWI/SNF complex, and the downstream consequences on gene expression and cellular phenotypes.

Core Mechanism of Action: Inhibition of BRD9 and BRD7

This compound is a small molecule inhibitor that selectively targets the bromodomains of BRD9 and, to a lesser extent, BRD7.[1][2][3] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[4] This interaction is a critical step in the recruitment of chromatin-modifying complexes to specific genomic loci, thereby influencing gene expression.

BRD9 and BRD7 are components of the mammalian SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, a key regulator of gene expression.[3] By binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, this compound competitively inhibits its interaction with acetylated histones.[5] This prevents the proper localization and function of the SWI/SNF complex, leading to alterations in chromatin structure and gene transcription.[5]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action in inhibiting BRD9 and chromatin remodeling.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical Activity of this compound

| Parameter | Target | Value | Assay |

| Binding Affinity (Kd) | BRD9 | 14 nM | Isothermal Titration Calorimetry (ITC) |

| BRD7 | 239 nM | Isothermal Titration Calorimetry (ITC) | |

| CECR2 | 258 nM | Isothermal Titration Calorimetry (ITC) | |

| Inhibitory Concentration (IC50) | BRD9 | 75 nM | AlphaScreen |

| BRD7 | 3.4 µM | AlphaScreen | |

| BET Family | > 100 µM | AlphaScreen |

Data sourced from multiple references.[1][2][3]

Table 2: Cellular Activity of this compound

| Parameter | Cell Line | Value | Assay |

| Cellular Target Engagement | U2OS (BRD9) | 0.1 µM | Fluorescence Recovery After Photobleaching (FRAP) |

| U2OS (BRD7) | 1 µM | Fluorescence Recovery After Photobleaching (FRAP) | |

| Anti-proliferative Activity (EC50) | EOL-1 (AML) | 800 nM | CellTiter-Glo |

Data sourced from multiple references.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on published information and standard laboratory practices.

Isothermal Titration Calorimetry (ITC)

ITC is utilized to directly measure the binding affinity (Kd) of this compound to its target bromodomains.

Methodology:

-

Protein Preparation: Recombinant human BRD9, BRD7, and CECR2 bromodomain proteins are expressed and purified.

-

Ligand Preparation: this compound is dissolved in a buffer matching the protein solution (e.g., PBS or HEPES-based buffer) to minimize heat of dilution effects.

-

ITC Experiment:

-

The protein solution is loaded into the sample cell of the calorimeter.

-

The this compound solution is loaded into the injection syringe.

-

A series of small, sequential injections of this compound into the protein solution are performed at a constant temperature.

-

The heat released or absorbed during the binding reaction is measured after each injection.

-

-

Data Analysis: The resulting data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

References

The Role of BI-9564 in Modulating the BAF Chromatin Remodeling Complex: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of BI-9564, a potent and selective small molecule inhibitor of the bromodomain-containing protein 9 (BRD9), a key subunit of the BAF (SWI/SNF) chromatin remodeling complex. This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of gene expression and its therapeutic targeting in oncology and other diseases.

Introduction to the BAF Complex and its Therapeutic Relevance

The mammalian SWI/SNF complex, also known as the BAF complex, is a multi-subunit ATP-dependent chromatin remodeling complex that plays a crucial role in regulating gene expression by altering the structure of chromatin.[1][2] By repositioning, ejecting, or restructuring nucleosomes, the BAF complex modulates the accessibility of DNA to transcription factors and other regulatory proteins.[3][4]

Mutations in the genes encoding subunits of the BAF complex are found in approximately 20% of all human cancers, highlighting its critical role as a tumor suppressor in many contexts.[2][5][6] However, emerging evidence also points to the dependency of certain cancers on the residual activity of the BAF complex, making it a compelling target for therapeutic intervention.[1][3] The BAF complex is composed of a core ATPase subunit (either SMARCA4/BRG1 or SMARCA2/BRM) and a variety of associated proteins, including those containing bromodomains, which are readers of acetylated lysine residues on histones and other proteins.[7][8]

This compound: A Selective Inhibitor of the BRD9 Bromodomain

This compound is a chemical probe that acts as a potent and selective inhibitor of the bromodomain of BRD9.[1][9][10] It also exhibits inhibitory activity against the closely related BRD7, albeit with lower affinity.[1][9][10] BRD9 and BRD7 are integral components of specific BAF complex assemblies.[1] By binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, this compound prevents the BAF complex from tethering to acetylated chromatin, thereby modulating its gene regulatory functions.[10] This targeted inhibition allows for the precise dissection of the role of BRD9-containing BAF complexes in various biological processes and disease states.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data characterizing the potency, selectivity, and cellular activity of this compound.

Table 1: In Vitro Binding Affinity and Inhibitory Potency of this compound

| Target | Assay Type | Value | Reference |

| BRD9 | Kd (ITC) | 14 nM | [1][10] |

| BRD7 | Kd (ITC) | 239 nM | [1][10] |

| CECR2 | Kd (ITC) | 258 nM | [1] |

| BRD9 | IC50 (AlphaScreen) | 75 nM | [9][10] |

| BRD7 | IC50 (AlphaScreen) | 3.4 µM | [9] |

| BET Family | IC50 (AlphaScreen) | > 100 µM | [1][9] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Value | Reference |

| EOL-1 (AML) | EC50 (Antiproliferative) | 800 nM | [9] |

| HeLa | FRAP (BRD9 Engagement) | 0.1 µM | [10] |

| HeLa | FRAP (BRD7 Engagement) | 1 µM | [10] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd) of this compound to the bromodomains of BRD9, BRD7, and other off-target proteins.

Methodology:

-

Recombinant bromodomain proteins are purified and dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

The protein solution is loaded into the sample cell of the ITC instrument at a concentration of 10-20 µM.

-

This compound is dissolved in the same ITC buffer and loaded into the injection syringe at a concentration of 100-200 µM.

-

A series of small injections (e.g., 2 µL) of the this compound solution are made into the protein solution at a constant temperature (e.g., 25°C).

-

The heat change associated with each injection is measured.

-

The resulting data are fitted to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

AlphaScreen Assay

Objective: To measure the inhibitory concentration (IC50) of this compound on the interaction between bromodomains and acetylated histone peptides.

Methodology:

-

The assay is performed in a 384-well plate in a suitable assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).

-

A biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac) is incubated with streptavidin-coated donor beads.

-

A GST-tagged bromodomain protein (e.g., GST-BRD9) is incubated with anti-GST-coated acceptor beads.

-

Serial dilutions of this compound are added to the wells.

-

The donor and acceptor bead complexes are then mixed in the wells and incubated in the dark.

-

Upon excitation at 680 nm, the donor beads generate singlet oxygen, which diffuses to the acceptor beads if they are in close proximity (i.e., if the bromodomain is bound to the histone peptide).

-

The acceptor beads emit light at 520-620 nm, which is measured.

-

The IC50 value is calculated from the dose-response curve of this compound concentration versus AlphaScreen signal.

Fluorescence Recovery After Photobleaching (FRAP)

Objective: To assess the target engagement of this compound in living cells by measuring the displacement of GFP-tagged BRD9 or BRD7 from chromatin.

Methodology:

-

Cells (e.g., HeLa) are transiently transfected with a plasmid expressing a GFP-tagged bromodomain protein (e.g., GFP-BRD9).

-

The transfected cells are treated with various concentrations of this compound or vehicle control for a defined period (e.g., 1 hour).

-

A small region of interest (ROI) within the nucleus of a GFP-expressing cell is photobleached using a high-intensity laser.

-

The recovery of fluorescence in the bleached ROI is monitored over time by acquiring images at regular intervals.

-

The rate of fluorescence recovery is proportional to the mobility of the GFP-tagged protein. Inhibition by this compound will lead to a faster recovery rate as the inhibitor displaces the GFP-tagged protein from less mobile, chromatin-bound states.

-

The half-maximal effective concentration (EC50) for target engagement can be determined from the dose-response curve of this compound concentration versus the fluorescence recovery rate.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and its impact on BAF complex function.

Caption: Mechanism of this compound action on the BAF complex.

Caption: Experimental workflow for FRAP-based target engagement.

Conclusion

This compound is a valuable chemical tool for studying the biological functions of the BRD9-containing BAF chromatin remodeling complex. Its high potency and selectivity enable the precise interrogation of the role of this complex in health and disease. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers working to understand and therapeutically target epigenetic mechanisms in cancer and other disorders. The continued investigation into the effects of this compound and similar compounds will undoubtedly shed further light on the intricate role of the BAF complex in cellular function and pathology.

References

- 1. opnme.com [opnme.com]

- 2. mdpi.com [mdpi.com]

- 3. blog.cellsignal.com [blog.cellsignal.com]

- 4. Inhibition of the BAF complex causes rapid loss of DNA accessibility | EurekAlert! [eurekalert.org]

- 5. The Many Roles of BAF (mSWI/SNF) and PBAF Complexes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding architecture of cancer-linked BAF protein complexes provides insight into disease | Broad Institute [broadinstitute.org]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | Structural Genomics Consortium [thesgc.org]

The Role of BI-9564 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-9564 is a potent and selective small molecule inhibitor of the bromodomains of BRD9 and BRD7, members of the non-canonical SWI/SNF (BAF) chromatin remodeling complex.[1][2] Unlike the well-studied BET (Bromodomain and Extra-Terminal) family of proteins, the therapeutic potential of targeting non-BET bromodomains is an emerging area of cancer research. This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on key signaling pathways, and detailed experimental protocols for its investigation in a cancer research setting.

Mechanism of Action

This compound competitively binds to the acetyl-lysine binding pockets of the BRD9 and BRD7 bromodomains, preventing their interaction with acetylated histones and other proteins.[1][2] This disruption of chromatin binding interferes with the function of the BAF complex, a key regulator of gene expression. The inhibition of BRD9 has been shown to be the primary driver of the anti-proliferative effects of this compound in sensitive cancer cell lines.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity, inhibitory concentrations, and cellular effects.

Table 1: Binding Affinity and In Vitro Inhibition

| Target | Kd (nM) | IC50 (nM) | Assay Type | Reference |

| BRD9 | 14 | 75 | Isothermal Titration Calorimetry (ITC) / AlphaScreen | [1][2] |

| BRD7 | 239 | 3400 | Isothermal Titration Calorimetry (ITC) / AlphaScreen | [1][2] |

| BET Family | >100,000 | >100,000 | AlphaScreen | [1][2] |

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | EC50 / IC50 (µM) | Assay Type | Reference |

| EOL-1 | Acute Myeloid Leukemia | 0.8 | CellTiter-Glo | [1][2] |

| MV-4-11 | Acute Myeloid Leukemia | Various concentrations (10 nM-100 μM) tested | ELISA for cMYC | [3] |

| A204 | Rhabdomyosarcoma | 3.55 | CellTiter-Glo | [2] |

Table 3: Selectivity Profile

| Target Class | Number Tested | Activity | Concentration | Reference |

| Kinases | 324 | No significant activity | < 5 µM | [4] |

| GPCRs | 55 | Inhibition >40% for only 2 targets | 10 µM | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a general experimental workflow for its investigation.

Signaling Pathways

Caption: Inhibition of BRD9 by this compound disrupts SWI/SNF complex function.

Caption: this compound modulates multiple oncogenic signaling pathways.

Experimental Workflow

Caption: General workflow for investigating the effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound.

Cell Viability Assay (MTT/CellTiter-Glo)

Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., EOL-1, MV-4-11, A204)

-

Complete cell culture medium

-

96-well clear or opaque-walled plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (spectrophotometer or luminometer)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range is 0.01 to 100 µM.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.

-

Incubate the plates for 48-72 hours.

-

For MTT assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

-

Read the absorbance at 570 nm.

-

-

For CellTiter-Glo® assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence.

-

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Fluorescence Recovery After Photobleaching (FRAP)

Objective: To confirm the cellular target engagement of this compound by measuring its effect on the mobility of GFP-tagged BRD9.

Materials:

-

U2OS cells (or other suitable cell line)

-

Plasmid encoding GFP-BRD9

-

Transfection reagent

-

Glass-bottom imaging dishes

-

Confocal microscope with FRAP capabilities

-

This compound

Protocol:

-

Seed U2OS cells on glass-bottom imaging dishes.

-

Transfect the cells with the GFP-BRD9 plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Allow 24-48 hours for protein expression.

-

Treat the cells with this compound at a desired concentration (e.g., 1 µM) for 1-2 hours prior to imaging. Include a vehicle control.

-

Mount the dish on the confocal microscope and maintain at 37°C and 5% CO2.

-

Identify a cell expressing GFP-BRD9 in the nucleus.

-

Acquire a pre-bleach image of the nucleus.

-

Photobleach a defined region of interest (ROI) within the nucleus using a high-intensity laser.

-

Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence.

-

Analyze the fluorescence recovery curves to determine the mobile fraction and the half-maximal recovery time (t1/2). A faster recovery time in the presence of this compound indicates displacement of GFP-BRD9 from less mobile chromatin-bound states.

Quantitative Real-Time PCR (qPCR)

Objective: To measure the effect of this compound on the expression of target genes (e.g., MYC).

Materials:

-

Cancer cell lines

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Primers for target genes (e.g., MYC) and housekeeping genes (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Protocol:

-

Treat cells with this compound at various concentrations for a specific time (e.g., 6, 12, or 24 hours).

-

Harvest the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qPCR reaction with SYBR Green or TaqMan master mix, primers, and cDNA.

-

Run the qPCR reaction on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene(s) and compared to the vehicle-treated control.

Western Blotting

Objective: To analyze the effect of this compound on the protein levels of BRD9, downstream targets (e.g., MYC), and apoptosis markers.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BRD9, anti-MYC, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound as described for qPCR.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Chromatin Immunoprecipitation (ChIP)

Objective: To determine if this compound treatment alters the occupancy of BRD9 at specific gene promoters or enhancers.

Materials:

-

Cancer cell lines

-

This compound

-

Formaldehyde

-

Glycine

-

ChIP lysis and wash buffers

-

Anti-BRD9 antibody and IgG control

-

Protein A/G magnetic beads

-

DNA purification kit

-

qPCR reagents

Protocol:

-

Treat cells with this compound or vehicle control.

-

Crosslink proteins to DNA with formaldehyde.

-

Quench the crosslinking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitate the chromatin with an anti-BRD9 antibody or an IgG control overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the crosslinks.

-

Purify the immunoprecipitated DNA.

-

Analyze the enrichment of specific DNA regions (e.g., MYC promoter) by qPCR.

Conclusion and Future Directions

This compound serves as a valuable chemical probe for elucidating the biological functions of BRD9 and BRD7 in cancer. Its selectivity and in vivo activity make it a promising tool for preclinical studies. The experimental protocols provided in this guide offer a framework for investigating the mechanism of action and therapeutic potential of this compound and other BRD9 inhibitors. Future research should focus on expanding the investigation of this compound to a broader range of solid tumors, exploring potential mechanisms of resistance, and identifying synergistic drug combinations to enhance its anti-cancer efficacy. The continued exploration of non-BET bromodomain inhibitors like this compound holds the potential to uncover novel therapeutic strategies for a variety of malignancies.

References

BI-9564: A Potent and Selective Chemical Probe for Bromodomain-Containing Protein 9 (BRD9)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bromodomain-containing protein 9 (BRD9), a key subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in oncology, particularly in acute myeloid leukemia (AML). The development of selective chemical probes is paramount to dissecting its biological functions and validating its therapeutic potential. This technical guide provides a comprehensive overview of BI-9564, a potent and selective small-molecule inhibitor of the BRD9 bromodomain. We detail its discovery, biochemical and cellular activity, and selectivity profile. Furthermore, this guide furnishes detailed experimental protocols for key assays used to characterize this compound and presents diagrams of the pertinent signaling pathways and experimental workflows to facilitate its application in research and drug discovery.

Introduction

The human bromodomain family, comprising 61 domains across 46 proteins, recognizes acetylated lysine residues on histones and other proteins, thereby playing a critical role in the regulation of gene transcription.[1] BRD9 is a component of the SWI/SNF chromatin remodeling complex, which is involved in modulating chromatin structure and gene expression.[2][3] Dysregulation of BRD9 function has been implicated in the pathogenesis of several cancers, including AML, where it is required for the proliferation of leukemia cells.[3][4]

This compound was developed through a collaboration between Boehringer Ingelheim and the Structural Genomics Consortium (SGC) via fragment-based screening and structure-guided design.[1] It serves as a high-quality chemical probe to investigate the biological roles of the BRD9 bromodomain. This guide summarizes the key quantitative data, experimental methodologies, and relevant biological pathways associated with this compound.

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the quantitative data for this compound, showcasing its potency, selectivity, and cellular activity.

Table 1: In Vitro Binding Affinity and Inhibitory Potency

| Target | Assay Type | Value | Reference |

| BRD9 | ITC (Kd) | 14 nM | [1][2] |

| AlphaScreen (IC50) | 75 nM | [1][5] | |

| BRD7 | ITC (Kd) | 239 nM | [1][2] |

| AlphaScreen (IC50) | 3.4 µM | [4][5] | |

| CECR2 | ITC (Kd) | 258 nM | [2] |

| BET Family (e.g., BRD4) | AlphaScreen (IC50) | >100 µM | [1][4] |

Table 2: Cellular Activity and Anti-proliferative Effects

| Assay Type | Cell Line | Value | Reference |

| FRAP (BRD9 Target Engagement) | - | 0.1 µM | [1] |

| FRAP (BRD7 Target Engagement) | - | 1 µM | [1] |

| Anti-proliferation (EC50) | EOL-1 (AML) | 800 nM | [1][4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to effectively utilize this compound.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand (this compound) to a macromolecule (BRD9), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

Protocol:

-

Protein Preparation: Recombinant human BRD9 bromodomain is purified and dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).[2]

-

Ligand Preparation: this compound is dissolved in the same ITC buffer to the desired concentration. A small amount of DMSO may be used for initial solubilization, with the final concentration kept low (<1%) and matched in the protein solution.

-

ITC Experiment:

-

The sample cell of a microcalorimeter is filled with the BRD9 protein solution (typically 20-50 µM).

-

The injection syringe is filled with the this compound solution (typically 200-500 µM).

-

The experiment is performed at a constant temperature (e.g., 15°C).[2]

-

A series of small injections (e.g., 2-10 µL) of this compound are made into the sample cell.

-

The heat change after each injection is measured.

-

-

Data Analysis: The resulting data are fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, enthalpy (ΔH), and stoichiometry (n).[2]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay used to measure the inhibition of protein-protein interactions. In this context, it is used to determine the IC50 of this compound for the interaction between the BRD9 bromodomain and an acetylated histone peptide.

Protocol:

-

Reagents:

-

His-tagged BRD9 bromodomain.

-

Biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac).[6]

-

Streptavidin-coated Donor beads.

-

Anti-His antibody-conjugated Acceptor beads.

-

Assay buffer.

-

-

Assay Procedure:

-

A dilution series of this compound is prepared in the assay buffer.

-

His-tagged BRD9 and the biotinylated histone peptide are added to the wells of a microplate.

-

The this compound dilutions are added to the wells.

-

The mixture is incubated to allow for binding to reach equilibrium.

-

Streptavidin-Donor beads and anti-His-Acceptor beads are added.

-

The plate is incubated in the dark.

-

-

Detection and Analysis:

-

The plate is read on an AlphaScreen-capable plate reader.

-

In the absence of an inhibitor, the binding of BRD9 to the histone peptide brings the Donor and Acceptor beads into proximity, generating a luminescent signal.

-

This compound disrupts this interaction, leading to a decrease in the signal.

-

The IC50 value is calculated by plotting the signal intensity against the inhibitor concentration and fitting the data to a dose-response curve.

-

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells, providing an indication of target engagement by a drug.

Protocol:

-

Cell Preparation: Cells are transfected with a plasmid expressing a fluorescently tagged BRD9 (e.g., GFP-BRD9).

-

Compound Treatment: The transfected cells are treated with this compound at various concentrations (e.g., 0.1 µM for BRD9) or a vehicle control for a specified period.[1]

-

FRAP Experiment:

-

A region of interest (ROI) within the nucleus where the GFP-BRD9 is localized is selected.

-

The fluorescence in the ROI is bleached using a high-intensity laser.

-

The recovery of fluorescence in the bleached ROI is monitored over time by acquiring images at low laser intensity.[7]

-

-

Data Analysis:

-

The fluorescence intensity in the bleached region is measured over time.

-

The rate of fluorescence recovery is determined. A slower recovery in the presence of this compound indicates that the inhibitor is bound to GFP-BRD9, preventing its exchange with unbleached molecules from outside the ROI.

-

The mobile fraction of the protein can also be calculated.

-

AML Cell Proliferation Assay

This assay determines the effect of this compound on the growth of acute myeloid leukemia (AML) cells.

Protocol:

-

Cell Culture: AML cell lines (e.g., EOL-1, MV4-11) are cultured in appropriate media and conditions.[8][9]

-

Assay Setup:

-

Cells are seeded into 96-well plates at a predetermined density.[8]

-

A serial dilution of this compound is prepared and added to the wells.

-

Cells are incubated for a defined period (e.g., 72 hours).

-

-

Viability Measurement:

-

A cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or CellTiter-Glo®) is added to each well.[8]

-

The plate is incubated according to the manufacturer's instructions.

-

The absorbance or luminescence is measured using a plate reader.

-

-

Data Analysis:

-

The data are normalized to the vehicle-treated control cells.

-

The EC50 value, the concentration of this compound that causes 50% inhibition of cell proliferation, is calculated by fitting the data to a dose-response curve.

-

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound and BRD9.

Caption: BRD9 signaling pathway in AML.

Caption: Isothermal Titration Calorimetry workflow.

Caption: Fluorescence Recovery After Photobleaching workflow.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for the BRD9 bromodomain. Its favorable properties, including high affinity for its target and demonstrated cellular activity, make it an invaluable tool for elucidating the biological functions of BRD9 in health and disease. This guide provides the essential quantitative data and experimental protocols to facilitate its use by researchers in the field of epigenetics and drug discovery. The continued application of this compound and similar probes will undoubtedly accelerate our understanding of the therapeutic potential of targeting the BRD9 bromodomain.

References

- 1. The ncBAF complex regulates transcription in AML through H3K27ac sensing by BRD9 [diagenode.com]

- 2. This compound | Structural Genomics Consortium [thesgc.org]

- 3. researchgate.net [researchgate.net]

- 4. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Fluorescence Recovery after Photobleaching (FRAP) and its Offspring | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 8. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - Zhou - Translational Cancer Research [tcr.amegroups.org]

- 9. selleckchem.com [selleckchem.com]

BI-9564: A Technical Whitepaper on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of BI-9564, a potent and selective chemical probe for the bromodomains of BRD9 and BRD7. By elucidating its mechanism of action, summarizing key experimental data, and detailing relevant protocols, this guide serves as a resource for researchers exploring the therapeutic utility of inhibiting these epigenetic readers.

Core Mechanism and Selectivity Profile

This compound is a cell-permeable inhibitor targeting the bromodomains of BRD9 and BRD7, which are integral components of the mammalian SWI/SNF (switch/sucrose non-fermentable) chromatin remodeling complex.[1][2] By binding to the acetyl-lysine binding pockets of these bromodomains, this compound disrupts their interaction with acetylated histones, thereby modulating gene transcription.[3] This mechanism of action holds therapeutic potential in oncology and inflammatory diseases where the SWI/SNF complex is implicated.[4]

The selectivity of this compound is a key attribute. It exhibits high affinity for BRD9 and, to a lesser extent, BRD7, while showing minimal activity against the BET (Bromodomain and Extra-Terminal domain) family of proteins (IC50 > 100 µM).[1][5][6] Extensive screening has demonstrated its high selectivity over a broad range of kinases and G protein-coupled receptors.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its potency, selectivity, and cellular activity.

Table 1: In Vitro Potency and Binding Affinity

| Target | Assay Type | Value | Reference |

| BRD9 | IC50 (AlphaScreen) | 75 nM | [4][5][6][8] |

| BRD7 | IC50 (AlphaScreen) | 3.4 µM | [4][5][6][9] |

| BRD9 | Kd (ITC) | 14 nM (14.1 nM) | [1][2][4][5][6][7][8][10][11] |

| BRD7 | Kd (ITC) | 239 nM | [1][2][4][5][6][7][8][10][11] |

| BET Family | IC50 (AlphaScreen) | > 100 µM | [1][5][6] |

Table 2: Selectivity Profile

| Target Family | Number Screened | Notable Off-Targets (and activity) | Reference |

| Bromodomains | 48 | CECR2 (Kd = 258 nM) | [1][6][8] |

| Kinases | 324 | No significant inhibition at < 5 µM | [1][5][8] |

| GPCRs | 55 | M1(h) (75% inhibition at 10 µM), M3(h) (86% inhibition at 10 µM) | [1] |

Table 3: Cellular and In Vivo Activity

| Cell Line/Model | Assay Type | Value | Reference |

| EOL-1 (AML) | EC50 (Cell Proliferation) | 800 nM | [5][6][8] |

| U2OS | FRAP (BRD9 Inhibition) | Active at 100 nM | [4] |

| U2OS | FRAP (BRD7 Inhibition) | Active at 1 µM | [8] |

| Disseminated AML Xenograft Model | In Vivo Efficacy (Oral Dosing) | 180 mg/kg/day | [1][2][5][6][8] |

Table 4: Pharmacokinetic Properties in Mice

| Parameter | Value | Dosing | Reference |

| Oral Bioavailability (F%) | 88% | 20 mg/kg (p.o.) | [1] |

| Cmax | 5400 nM | 20 mg/kg (p.o.) | [1] |

| Tmax | 0.7 h | 20 mg/kg (p.o.) | [1] |

| Clearance (% QH) | 59% | 5 mg/kg (i.v.) | [1] |

| Volume of Distribution (Vss) | 2.1 L/kg | 5 mg/kg (i.v.) | [1] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and typical experimental workflows for its evaluation.

Caption: Mechanism of action of this compound in inhibiting the SWI/SNF complex.

Caption: A generalized workflow for in vitro evaluation of this compound.

Caption: Experimental workflow for an in vivo AML xenograft model.

Experimental Protocols

In Vitro Cell Treatment and Lysis

This protocol is adapted from methodologies used in the initial characterization of this compound.[9]

Objective: To treat a cell line with this compound for subsequent biochemical analysis.

Materials:

-

MV-4-11 cells (or other suitable AML cell line)

-

Growth medium (IMDM, 10% FBS, GlutaMAX, 25 mM HEPES, 0.1% 2-Mercaptoethanol)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell extraction buffer

-

Microcentrifuge tubes

Procedure:

-

Seed 750,000 MV-4-11 cells in 250 µL of growth medium per well in a suitable plate.

-

Add the desired concentration of this compound to each well from the stock solution. A digital dispenser can be used for accurate dosing.

-

Incubate the cells for 2 hours at 37°C and 5% CO2.

-

Collect the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells by resuspending the pellet in 15 µL of cell extraction buffer.

-

Incubate on ice for 30 minutes.

-

Disrupt nucleic acids by sonication.

-

The resulting lysate is ready for downstream applications such as Western blotting or immunoprecipitation.

Fluorescence Recovery After Photobleaching (FRAP) Assay

This protocol provides a general framework for assessing the target engagement of this compound in live cells.[4][8]

Objective: To measure the ability of this compound to displace BRD9 or BRD7 from chromatin.

Materials:

-

U2OS cells stably expressing GFP-BRD9 or GFP-BRD7

-

This compound

-

Confocal microscope with FRAP capabilities

Procedure:

-

Culture the U2OS cells expressing the GFP-fusion protein in a suitable imaging dish.

-

Treat the cells with this compound at the desired concentrations (e.g., 0.1 µM for BRD9, 1 µM for BRD7) for a specified duration.[8]

-

Identify a region of interest (ROI) within the nucleus where the GFP signal is localized.

-

Acquire a baseline fluorescence measurement of the ROI.

-

Photobleach the ROI using a high-intensity laser.

-

Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached region as unbleached GFP-fusion proteins diffuse into it.

-

Quantify the fluorescence recovery over time to determine the mobile fraction and the half-time of recovery. A significant increase in the mobile fraction or a faster recovery time indicates displacement of the protein from chromatin by this compound.

In Vivo Disseminated AML Xenograft Model

This protocol outlines the key steps for evaluating the in vivo efficacy of this compound.[4][5][8]

Objective: To assess the anti-tumor activity of this compound in a mouse model of acute myeloid leukemia.

Materials:

-

EOL-1 cells stably transduced with a luciferase-expressing vector

-

Immunocompromised mice (e.g., CIEA-NOG)

-

This compound formulated for oral administration

-

Vehicle control

-

Bioluminescence imaging system

Procedure:

-

Inject the luciferase-expressing EOL-1 cells into the tail vein of the mice.

-

Allow for the establishment of disseminated disease, which can be monitored by bioluminescence imaging.

-

Once the tumor burden is established, randomize the mice into treatment and control groups.

-

Administer this compound orally at a dose of 180 mg/kg/day.[5][6][8] The control group receives the vehicle.

-

Continuously assess the tumor load in both groups using bioluminescence imaging.

-

Monitor the survival of the mice in each group.

-

The efficacy of this compound is determined by the reduction in tumor growth and the increase in survival time compared to the control group. A significant survival benefit has been observed with this model.[5]

In Vivo Formulation Preparation

The following are examples of formulations that can be used for in vivo administration of this compound.[5][9]

Example 1: PEG300/Tween-80/Saline Formulation [5]

-

Prepare a stock solution of this compound in DMSO.

-

Sequentially add the following co-solvents, ensuring each is fully dissolved before adding the next:

-

10% DMSO (from stock solution)

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. The final solution should be clear.

Example 2: Corn Oil Formulation [9]

-

Prepare a clear stock solution of this compound in DMSO (e.g., 6 mg/mL).

-

For a 1 mL working solution, add 50 µL of the DMSO stock solution to 950 µL of corn oil.

-

Mix thoroughly until a uniform suspension is achieved. This solution should be prepared fresh and used immediately.

Note: It is recommended to prepare in vivo working solutions fresh on the day of use.[5]

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. Identification of Selective BRD9 Inhibitor via Integrated Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. BI 9564 | Bromodomains | Tocris Bioscience [tocris.com]

- 8. This compound | Structural Genomics Consortium [thesgc.org]

- 9. selleckchem.com [selleckchem.com]

- 10. xcessbio.com [xcessbio.com]

- 11. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to BI-9564 and its Interaction with SWI/SNF Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BI-9564, a potent and selective chemical probe for the bromodomain-containing protein 9 (BRD9), a key subunit of the mammalian SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complex. This document details the mechanism of action of this compound, its quantitative binding affinities, and its effects on cellular signaling pathways. Furthermore, it offers detailed protocols for the key experimental assays used to characterize this inhibitor, intended to serve as a valuable resource for researchers in the fields of epigenetics, oncology, and drug discovery.

Introduction to this compound and the SWI/SNF Complex

The SWI/SNF complex is a multi-subunit ATP-dependent chromatin remodeling machinery that plays a crucial role in regulating gene expression by altering the structure of chromatin.[1][2] By repositioning or evicting nucleosomes, the SWI/SNF complex modulates the accessibility of DNA to transcription factors and other regulatory proteins.[1][2] In humans, there are three main subtypes of SWI/SNF complexes: canonical BAF (cBAF), polybromo-associated BAF (PBAF), and non-canonical BAF (ncBAF), each with distinct subunit compositions and functions.[3][4]

BRD9 is a defining subunit of the ncBAF complex.[3] Its bromodomain recognizes and binds to acetylated lysine residues on histone tails, thereby targeting the ncBAF complex to specific genomic loci.[5] Dysregulation of SWI/SNF complex function, including aberrant BRD9 activity, has been implicated in various cancers, making its components attractive therapeutic targets.[6][7]

This compound is a potent and selective small molecule inhibitor of the BRD9 bromodomain.[7][8] It was developed as a chemical probe to investigate the biological functions of BRD9 and to validate it as a potential drug target.[9] this compound exhibits high affinity for BRD9 and selectivity over other bromodomain families, including the well-studied BET (Bromodomain and Extra-Terminal domain) family.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, inhibitory concentrations, and cellular effects.

Table 1: Binding Affinity of this compound

| Target | Assay | Kd (nM) | Reference |

| BRD9 | Isothermal Titration Calorimetry (ITC) | 14 | [7] |

| BRD7 | Isothermal Titration Calorimetry (ITC) | 239 | [7] |

| CECR2 | Isothermal Titration Calorimetry (ITC) | 258 | [7] |

Table 2: In Vitro Inhibition by this compound

| Target | Assay | IC50 | Reference |

| BRD9 | AlphaScreen | 75 nM | [5] |

| BRD7 | AlphaScreen | 3.4 µM | [10] |

| BET family | AlphaScreen | > 100 µM | [7] |

Table 3: Cellular Activity of this compound

| Cell Line | Assay | Effect | Concentration | Reference |

| U2OS | Fluorescence Recovery After Photobleaching (FRAP) | Inhibition of BRD9 chromatin binding | 100 nM | [9] |

| EOL-1 (AML) | Cell Proliferation | EC50 = 800 nM | [5] | |

| AML Xenograft Model | In vivo efficacy | Tumor growth inhibition | 180 mg/kg (oral) | [7] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the BRD9 bromodomain. This prevents BRD9 from recognizing and binding to acetylated histones, thereby disrupting the recruitment and function of the ncBAF complex at specific genomic locations.

The inhibition of BRD9 and the subsequent disruption of ncBAF function have been shown to impact several key signaling pathways, leading to anti-proliferative and pro-apoptotic effects in certain cancer cell types, particularly Acute Myeloid Leukemia (AML).[7]

Caption: Mechanism of this compound action on the ncBAF complex.

One of the key downstream targets of BRD9 inhibition is the MYC oncogene.[11][12] Inhibition of BRD9 has been shown to lead to the downregulation of MYC expression, a critical driver of proliferation in many cancers.[11][12]

Caption: Impact of BRD9 inhibition on MYC and cellular processes.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions.

Caption: Workflow for determining binding affinity using ITC.

Protocol:

-

Protein and Ligand Preparation:

-

Purified recombinant BRD9 bromodomain is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

The final protein concentration is determined (typically 10-50 µM).

-

This compound is dissolved in the same dialysis buffer to a concentration approximately 10-fold higher than the protein concentration (e.g., 100-500 µM).

-

-

ITC Experiment:

-

The sample cell of the ITC instrument is loaded with the BRD9 protein solution.

-

The injection syringe is filled with the this compound solution.

-

The experiment is performed at a constant temperature (e.g., 25°C).

-

A series of small injections (e.g., 19-20 injections of 2 µL) of the this compound solution are made into the sample cell.

-

-

Data Analysis:

-

The heat change associated with each injection is measured.

-

The integrated heat data are plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

-

AlphaScreen Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions in a high-throughput format.

Caption: Workflow for inhibitor screening using AlphaScreen.

Protocol:

-

Reagent Preparation:

-

Recombinant GST-tagged BRD9 and a biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac) are prepared in assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

-

A serial dilution of this compound is prepared.

-

-

Assay Procedure:

-

GST-BRD9, the biotinylated histone peptide, and this compound (or DMSO control) are incubated together in a microplate well for a defined period (e.g., 30 minutes) to allow for binding to reach equilibrium.

-

Glutathione-coated acceptor beads are added and incubated to bind the GST-tagged BRD9.

-

Streptavidin-coated donor beads are added and incubated to bind the biotinylated histone peptide.

-

-

Signal Detection and Analysis:

-

The plate is read in an AlphaScreen-compatible plate reader. In the absence of an inhibitor, the binding of BRD9 to the histone peptide brings the donor and acceptor beads into proximity, generating a luminescent signal.

-

This compound competes with the histone peptide for binding to BRD9, thus disrupting the proximity of the beads and causing a decrease in the signal.

-

The IC50 value is determined by plotting the signal intensity against the inhibitor concentration.

-

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells.

Caption: Workflow for assessing protein dynamics using FRAP.

Protocol:

-

Cell Culture and Transfection:

-

U2OS cells are cultured on glass-bottom dishes.

-

Cells are transfected with a plasmid encoding a GFP-BRD9 fusion protein.

-

-

Cell Treatment and Imaging:

-

Transfected cells are treated with this compound at the desired concentration (e.g., 100 nM) or DMSO as a control for a specified time.

-

Cells are imaged using a confocal microscope.

-

-

FRAP Experiment:

-

A few images are acquired before photobleaching to establish the initial fluorescence intensity.

-

A defined region of interest (ROI) within the nucleus is photobleached using a high-intensity laser beam.

-

A time-lapse series of images is acquired at low laser intensity to monitor the recovery of fluorescence in the bleached ROI.

-

-

Data Analysis:

-

The fluorescence intensity in the ROI is measured over time.

-

The data is normalized to account for photobleaching during image acquisition.

-

A fluorescence recovery curve is generated, from which the mobile fraction of the protein and the half-time of recovery (t1/2) can be calculated. An increase in the mobile fraction and a decrease in t1/2 upon treatment with this compound indicate displacement of GFP-BRD9 from chromatin.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a method for assessing target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

Caption: Workflow for CETSA to confirm target engagement.

Protocol:

-

Cell Treatment:

-

Intact cells (e.g., a relevant cancer cell line) are treated with this compound or DMSO vehicle control for a defined period.

-

-

Thermal Denaturation:

-

The cell suspensions are aliquoted and heated to a range of different temperatures for a short duration (e.g., 3 minutes).

-

-

Cell Lysis and Fractionation:

-

The cells are lysed (e.g., by freeze-thaw cycles or detergents).

-

The lysate is centrifuged at high speed to separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins.

-

-

Protein Detection and Analysis:

-

The amount of soluble BRD9 in the supernatant is quantified, typically by Western blotting using a BRD9-specific antibody.

-

The band intensities are quantified and plotted against the corresponding temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates stabilization of BRD9 upon inhibitor binding, confirming target engagement.

-

Conclusion

This compound is a valuable chemical probe for elucidating the biological roles of BRD9 and the ncBAF complex. Its high potency and selectivity make it a critical tool for studying the consequences of BRD9 inhibition in various cellular contexts. The detailed experimental protocols provided in this guide are intended to facilitate the reproducible and rigorous use of this compound in research settings. Further investigation into the downstream effects of this compound and its potential therapeutic applications, particularly in oncology, is warranted.

References

- 1. Composition and Function of Mutant Swi/Snf Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. portlandpress.com [portlandpress.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | Structural Genomics Consortium [thesgc.org]

- 6. The SWI/SNF complex subunit genes: Their functions, variations, and links to risk and survival outcomes in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pardon Our Interruption [opnme.com]

- 8. Pardon Our Interruption [opnme.com]

- 9. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

BI-9564: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BI-9564, a potent and selective chemical probe for the bromodomains of BRD9 and BRD7, in cell culture experiments. Detailed protocols for key assays are provided to ensure robust and reproducible results.

Introduction

This compound is a cell-permeable small molecule that serves as a high-affinity inhibitor of the BRD9 bromodomain, with a lesser affinity for the closely related BRD7 bromodomain.[1][2] Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histone tails and other proteins, playing a crucial role in the regulation of gene transcription. BRD9 is a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, which is involved in various cellular processes, and its dysregulation has been implicated in several cancers.[3] this compound offers a valuable tool to investigate the biological functions of BRD9 and its role in disease.

Data Presentation

This compound Target Affinity and Potency

| Target | Parameter | Value | Assay |

| BRD9 | Kd | 14 nM | Isothermal Titration Calorimetry (ITC) |

| IC50 | 75 nM | AlphaScreen | |

| BRD7 | Kd | 239 nM | Isothermal Titration Calorimetry (ITC) |

| IC50 | 3.4 µM | AlphaScreen | |

| CECR2 | Kd | 258 nM | Isothermal Titration Calorimetry (ITC) |

| BET Family | IC50 | > 100 µM | AlphaScreen |

Cellular Activity of this compound

| Cell Line | Cancer Type | Parameter | Value | Assay |

| EOL-1 | Acute Myeloid Leukemia (AML) | EC50 | 800 nM | CellTiter-Glo |

| A204 | Rhabdomyosarcoma | IC50 | 3.55 µM | CellTiter-Glo |

| MV-4-11 | Acute Myeloid Leukemia (AML) | Growth Inhibition | Observed | Not specified |

Signaling Pathway

This compound, by inhibiting the acetyl-lysine binding function of BRD9, disrupts the recruitment and activity of the SWI/SNF chromatin remodeling complex at specific gene loci. This leads to alterations in gene expression, impacting downstream signaling pathways implicated in cancer cell proliferation and survival.

This compound inhibits BRD9, disrupting SWI/SNF complex function and key cancer signaling pathways.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution : this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile DMSO to a final concentration of 10 mM.

-

Storage : Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot at room temperature.

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is adapted for a 96-well plate format. Adjust volumes accordingly for other plate formats.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Opaque-walled 96-well plates suitable for luminescence readings

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate shaker

-

Luminometer

Procedure:

-

Cell Seeding : Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of complete culture medium per well. Include wells with medium only for background measurement. Incubate overnight at 37°C in a humidified incubator with 5% CO₂.

-

Compound Treatment : Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent toxicity. Add the desired concentrations of this compound to the wells.

-

Incubation : Incubate the plate for the desired treatment period (e.g., 72 hours).

-

Assay Reagent Preparation : Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.

-

Lysis and Signal Generation : Equilibrate the 96-well plate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Signal Stabilization : Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement : Record the luminescence using a plate-reading luminometer.

-

Data Analysis : Subtract the background luminescence from all readings. Plot the cell viability as a percentage of the vehicle-treated control against the log of the this compound concentration to determine the IC₅₀ or EC₅₀ value.

Workflow for assessing cell viability upon this compound treatment.

Western Blot for BRD9 Protein Levels

Materials:

-

Cells treated with this compound or vehicle control

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against BRD9

-

Loading control primary antibody (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and transfer the lysate to a microfuge tube.

-

Protein Quantification : Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.

-

Sample Preparation : Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis : Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation : Incubate the membrane with the primary antibody against BRD9 (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C.

-

Washing : Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.

-

Washing : Repeat the washing step as in step 8.

-

Detection : Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing : If necessary, strip the membrane and re-probe with a loading control antibody.

Co-Immunoprecipitation (Co-IP) of BRD9 and SWI/SNF Complex

Materials:

-

Nuclear protein extracts from treated cells

-

Co-IP lysis buffer (non-denaturing)

-

Antibody against BRD9 or a component of the SWI/SNF complex (e.g., SMARCA4/BRG1)

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Procedure:

-

Nuclear Extract Preparation : Prepare nuclear extracts from cells treated with this compound or vehicle.

-

Pre-clearing : Pre-clear the nuclear extract by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation : Incubate the pre-cleared lysate with the primary antibody (anti-BRD9 or anti-SWI/SNF component) or control IgG overnight at 4°C with gentle rotation.

-

Bead Binding : Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing : Pellet the beads and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.

-

Elution : Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.

-

Analysis : Analyze the eluted proteins by Western blot using antibodies against expected interacting partners (e.g., other SWI/SNF subunits).

Fluorescence Recovery After Photobleaching (FRAP)

FRAP can be used to assess the mobility of fluorescently tagged BRD9 and determine if this compound treatment affects its binding to chromatin.

Materials:

-

Cells stably or transiently expressing a fluorescently tagged BRD9 (e.g., BRD9-GFP)

-

Confocal microscope with a high-power laser for photobleaching

-

This compound

Procedure:

-

Cell Culture : Plate cells expressing fluorescently tagged BRD9 on glass-bottom dishes suitable for live-cell imaging.

-

Treatment : Treat the cells with this compound or vehicle control for the desired time.

-

Image Acquisition Setup : Place the dish on the confocal microscope stage, maintained at 37°C and 5% CO₂. Identify a cell with a suitable expression level of the fluorescent protein.

-

Pre-bleach Imaging : Acquire a few images of the region of interest (ROI) within the nucleus before photobleaching to establish a baseline fluorescence intensity.

-

Photobleaching : Use a high-intensity laser to photobleach the fluorescent proteins within the defined ROI.

-

Post-bleach Imaging : Immediately after bleaching, acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached molecules move into the bleached area.

-

Data Analysis : Measure the fluorescence intensity in the bleached region over time. Correct for photobleaching during image acquisition. Plot the normalized fluorescence intensity versus time to generate a recovery curve. The rate and extent of recovery provide information about the mobility and binding dynamics of the protein. A faster and more complete recovery after this compound treatment would suggest that the inhibitor has displaced BRD9 from its chromatin binding sites.

References

Application Notes and Protocols for Utilizing BI-9564 in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of BI-9564, a potent and selective inhibitor of the bromodomains of BRD9 and BRD7, in Western blot experiments. These guidelines are intended to assist researchers in accurately assessing the impact of this compound on its direct targets and key downstream signaling pathways.

Introduction

This compound is a small molecule inhibitor that selectively targets the bromodomains of BRD9 and, with a lower affinity, BRD7.[1][2][3] These proteins are integral components of the mammalian SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression.[1][4] By binding to the acetyl-lysine binding pockets of these bromodomains, this compound disrupts their interaction with acetylated histones, leading to alterations in chromatin structure and gene transcription. This inhibitory action has been shown to modulate the expression of key oncogenes and tumor suppressors, making this compound a valuable tool for cancer research and drug development.

The primary downstream pathways affected by this compound inhibition include the c-Myc and p53 signaling axes. Inhibition of BRD9 has been linked to the downregulation of c-Myc, a critical regulator of cell proliferation and metabolism. Conversely, the inhibition of BRD7 can lead to the stabilization and activation of the tumor suppressor p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.

This application note provides a comprehensive guide to utilizing Western blotting to investigate these effects, from cell treatment to data analysis.

Data Presentation

The following tables summarize the key characteristics of this compound and the expected outcomes of its use in a Western blot experiment.

Table 1: this compound Inhibitor Profile

| Parameter | Value | Reference |

| Primary Target | BRD9 Bromodomain | [1][2][4] |

| Secondary Target | BRD7 Bromodomain | [1][2][4] |

| BRD9 IC50 | 75 nM | [2][3] |

| BRD7 IC50 | 3.4 µM | [3] |

| BRD9 Kd | 14 nM | [2][3][4] |

| BRD7 Kd | 239 nM | [2][3][4] |

Table 2: Recommended Antibodies for Western Blot Analysis

| Target Protein | Supplier | Catalog Number | Recommended Dilution |

| BRD9 | Cell Signaling Technology | #58906 (E9R2I) | 1:1000 |

| BRD7 | Cell Signaling Technology | #15125 (D9K2T) | 1:1000 |

| c-Myc | Cell Signaling Technology | #5605 | 1:1000 |

| p21 Waf1/Cip1 | Cell Signaling Technology | #2947 (12D1) | 1:1000 |

| GAPDH | Cell Signaling Technology | #5174 (D16H11) | 1:1000 |

| β-Actin | Cell Signaling Technology | #4970 (8H10D10) | 1:1000 |

Table 3: Expected Quantitative Changes in Protein Expression Following this compound Treatment

| Target Protein | Expected Change | Rationale |

| BRD9 | No significant change in total protein level | This compound inhibits the function of the BRD9 bromodomain, not its expression. |

| BRD7 | No significant change in total protein level | This compound inhibits the function of the BRD7 bromodomain, not its expression. |

| c-Myc | Decrease | Inhibition of BRD9, a component of the SWI/SNF complex, can lead to reduced transcription of the MYC gene. |

| p21 | Increase | Inhibition of BRD7 can lead to the activation of the p53 pathway, which upregulates the expression of p21. |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by this compound and the general workflow for a Western blot experiment.

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate the cells of interest at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.

-

Treatment: The effective concentration of this compound can vary between cell lines. A starting concentration of 1-10 µM is recommended.[5] For example, bone marrow-derived macrophages (BMDMs) have been treated with 3 µM this compound.[5]

-

Vehicle Control: Treat a parallel set of cells with the same volume of DMSO as used for the highest concentration of this compound.

-

-

Incubation: The optimal treatment time to observe changes in downstream protein expression can range from 4 to 24 hours. A time-course experiment is recommended to determine the ideal duration for your specific cell line and target. For BMDMs, a 4-hour stimulation was used following overnight pretreatment.[5]

Cell Lysis and Protein Extraction

-

Harvesting: After treatment, place the cell culture plates on ice.

-

Washing: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add ice-cold RIPA (Radioimmunoprecipitation assay) buffer supplemented with protease and phosphatase inhibitors to the cells.

-

RIPA Buffer Composition: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[5]

-

-

Scraping and Collection: For adherent cells, use a cell scraper to detach the cells in the lysis buffer. Transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

Protein Quantification

-

Assay: Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) assay according to the manufacturer's instructions.

-

Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.

Western Blotting

-

Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the target proteins based on their molecular weights. Run the gel according to standard procedures.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (see Table 2 for recommendations) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10-15 minutes each with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the corresponding loading control (e.g., GAPDH or β-Actin) to correct for loading differences.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers to effectively use this compound in Western blot experiments. By carefully following these procedures, investigators can reliably assess the impact of this selective BRD9/BRD7 inhibitor on its direct targets and critical downstream signaling pathways, thereby advancing our understanding of its therapeutic potential.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. This compound | Structural Genomics Consortium [thesgc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pardon Our Interruption [opnme.com]

- 5. BRD9 regulates interferon-stimulated genes during macrophage activation via cooperation with BET protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

BI-9564 Immunoprecipitation Protocol: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals